

Spectroscopic Characterization of O-Anisidine: A Technical Guide

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Compound of Interest

Compound Name: *O*-Anisidine

Cat. No.: B045086

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Introduction

O-Anisidine, also known as 2-methoxyaniline, is an organic compound with the chemical formula $\text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2$. It serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its structural and electronic properties is essential for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of **O-Anisidine** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **O-Anisidine**, both ^1H and ^{13}C NMR spectroscopy are employed to elucidate the arrangement of protons and carbon atoms within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Anisidine**, typically recorded in deuterated chloroform (CDCl_3), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.

Proton Assignment	Chemical Shift (δ) in ppm
Aromatic Protons	6.75 - 6.85 (m, 4H)
Amine Protons (NH ₂)	3.86 (s, 2H)
Methoxy Protons (OCH ₃)	3.88 (s, 3H)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of **O-Anisidine**.

Carbon Assignment	Chemical Shift (δ) in ppm
C-O (aromatic)	146.9
C-N (aromatic)	137.9
Aromatic CH	121.3, 118.8, 115.1, 110.5
Methoxy Carbon (OCH ₃)	55.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **O-Anisidine** shows characteristic absorption bands for the amine (N-H), methoxy (C-O), and aromatic (C=C and C-H) groups.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Vibrational Mode	Frequency (cm ⁻¹)
N-H Stretch (amine)	3430 - 3350
C-H Stretch (aromatic)	3050 - 3000
C-H Stretch (methyl)	2950 - 2850
C=C Stretch (aromatic)	1620 - 1580
C-N Stretch (aromatic amine)	1280 - 1250
C-O Stretch (aryl ether)	1250 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **O-Anisidine**, typically recorded in ethanol or methanol, exhibits absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the benzene ring.[\[4\]](#)[\[5\]](#)

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Ethanol	236, 286	Not specified [5]
Methanol	235, 285	Not specified

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **O-Anisidine**.

NMR Spectroscopy (¹H and ¹³C)

A solution of **O-Anisidine** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly CDCl₃, in an NMR tube.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher number of scans is usually required to obtain a good signal-to-noise ratio.

IR Spectroscopy

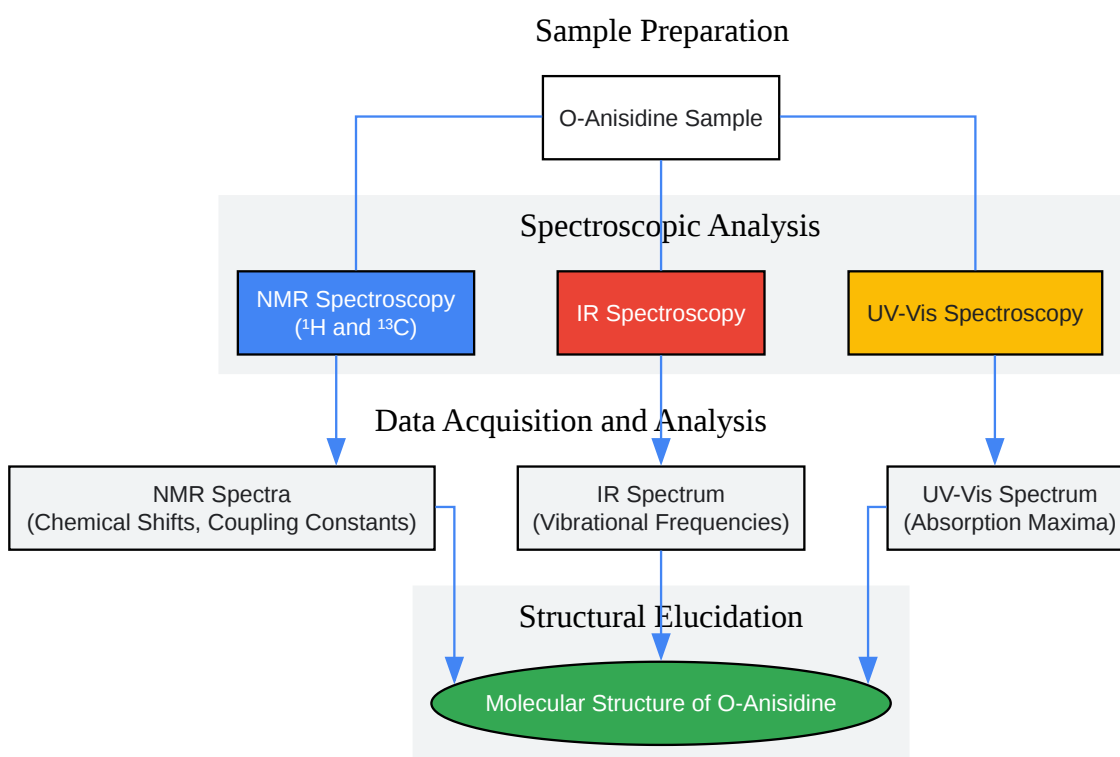
For a liquid sample like **O-Anisidine**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell. The spectrum is then recorded using an FT-IR spectrometer.[1]

UV-Vis Spectroscopy

A dilute solution of **O-Anisidine** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M. The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.[5]

Visualizations

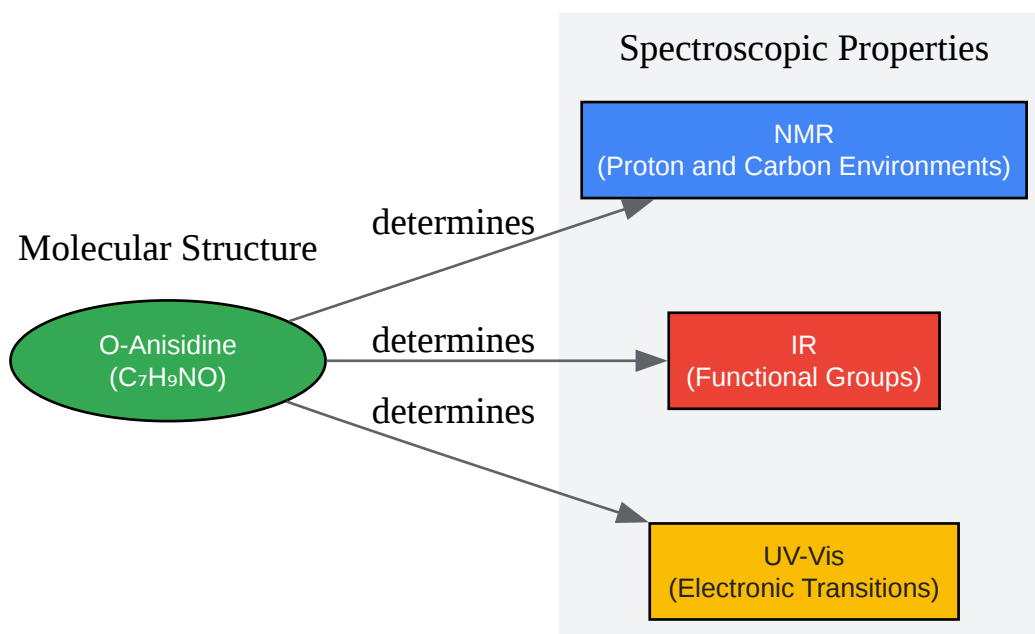
Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of **O-Anisidine**.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Relationship between molecular structure and spectroscopic data.

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